1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-8-7(12)10-3-2-6-4-9-5-11-6/h4-5H,2-3H2,1H3,(H,9,11)(H2,8,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPWSTNZQBVQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC1=CN=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546434-05-2 | |
| Record name | 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Chemical Compound 1 2 1h Imidazol 5 Yl Ethyl 3 Methylurea and Structural Analogues
Strategic Approaches to Urea (B33335) Moiety Formation in the Context of the Compound's Architecture
The formation of the asymmetrical urea group is a critical step in the synthesis of the target compound. This requires the selective reaction of a carbonyl source with two distinct amines: the primary amine of the 1H-imidazol-5-yl ethyl side chain (derived from histamine) and methylamine (B109427).
The synthesis of urea derivatives has traditionally relied on highly reactive and often hazardous reagents, though modern chemistry has developed safer and more versatile alternatives. nih.govrsc.orgresearchgate.net
Classical Protocols: Phosgene (B1210022) and Triphosgene (B27547)
The most traditional method for generating ureas involves the reaction of amines with phosgene (COCl₂) or its solid, easier-to-handle equivalent, triphosgene. nih.govwikipedia.org This process typically proceeds through an isocyanate intermediate. nih.gov For the synthesis of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea, histamine (B1213489) or a protected derivative would first react with phosgene to form an isocyanate. This intermediate would then be reacted with methylamine to yield the final unsymmetrical urea. nih.govwikipedia.org
While effective, the high toxicity of phosgene and its derivatives necessitates stringent safety precautions and has driven the development of alternative methods. nih.govwikipedia.orgmdpi.com
Modern Protocols: Carbonyldiimidazole (CDI)-Mediated Couplings
N,N'-Carbonyldiimidazole (CDI) is a widely used, safer alternative to phosgene for synthesizing ureas. nih.govcommonorganicchemistry.com CDI is a crystalline, commercially available solid that acts as a carbonyl group transfer agent without producing hazardous chlorinated byproducts. nih.govresearchgate.net The reaction involves the sequential addition of the two different amines. Typically, the less reactive or more valuable amine (in this case, likely the histamine derivative) is first reacted with CDI to form a carbamoyl (B1232498) imidazole (B134444) intermediate. thieme-connect.com Subsequent addition of the second amine (methylamine) displaces the imidazole group to form the desired asymmetrical urea. researchgate.netthieme-connect.com The order of addition is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com
Other modern reagents that serve as phosgene substitutes include carbonates, chloroformates, and 1,1'-carbonylbisbenzotriazole. nih.govrsc.org Additionally, methods involving the catalytic oxidative carbonylation of amines with carbon monoxide have been developed, offering high atom economy. nih.gov
| Reagent Class | Specific Example(s) | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Phosgene Derivatives | Phosgene, Triphosgene | Well-established, effective | Highly toxic, requires special handling, harsh conditions | nih.govwikipedia.org |
| Carbonyl Imidazoles | N,N'-Carbonyldiimidazole (CDI) | Safer (solid, non-toxic byproducts), mild conditions | Order of addition is critical to avoid symmetrical byproducts | nih.govcommonorganicchemistry.comresearchgate.net |
| Carbamates | Isopropenyl carbamates, Phenyl carbamates | Clean, irreversible reactions (isopropenyl) | Reversibility and side products with some carbamates (phenyl) | acs.orgthieme-connect.com |
| Carbon Oxides | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | High atom economy, uses inexpensive raw materials | Often requires transition metal catalysts and harsh conditions (high temp/pressure) | nih.govrsc.org |
The synthesis of an unsymmetrical urea like this compound inherently presents a challenge of regioselectivity: how to ensure that the two different amine groups are added across the carbonyl group without significant formation of the two possible symmetrical ureas. mdpi.com
Several strategies are employed to achieve high selectivity. One common approach is the sequential addition of amines to a carbonylating agent, as described with CDI. commonorganicchemistry.com Another powerful method involves the in-situ generation of an isocyanate from one of the amines, which is then trapped by the second amine. mdpi.com The choice of which amine to convert to the isocyanate depends on its reactivity and stability.
Recent advances have focused on catalyst-free methods that exploit the differential nucleophilicity of the reacting amines. For instance, a one-pot reaction using carbonyl sulfide (B99878) (COS) can selectively produce asymmetric ureas by reacting a weakly nucleophilic aromatic amine with a highly nucleophilic secondary aliphatic amine. acs.orgorganic-chemistry.org This principle of leveraging inherent reactivity differences between the two amine partners is a key consideration in designing an efficient synthesis. organic-chemistry.org The formation of an isocyanate intermediate from one amine, which is then preferentially attacked by the more nucleophilic second amine, is a common mechanistic pathway that ensures high regioselectivity. organic-chemistry.org
Synthesis of the 1H-Imidazol-5-yl Ethyl Side Chain and Imidazole Ring System
The 1H-imidazol-5-yl ethylamine (B1201723) substructure, also known as histamine, is a readily available starting material. However, understanding the synthesis of the core imidazole ring and methods for attaching alkyl chains is essential for producing structural analogues.
For the target molecule, the 2-(1H-imidazol-5-yl)ethyl amine precursor is simply histamine. For analogues, an ethylene (B1197577) linker can be introduced onto a pre-formed imidazole ring through various standard organic transformations. One common synthetic approach involves using an imidazole derivative with a suitable functional group at the 5-position that can be elaborated into an ethylamine side chain. For example, 1H-imidazole-5-carbaldehyde could undergo a Wittig reaction or Horner-Wadsworth-Emmons reaction to introduce a two-carbon chain, followed by reduction and functional group manipulation to yield the desired ethylamine. Alternatively, coupling reactions can be employed. For instance, a halogenated imidazole could be coupled with a protected 2-aminoethyl fragment using transition-metal catalysis.
The imidazole ring is a fundamental heterocycle, and numerous methods exist for its synthesis. organic-chemistry.org Among the most powerful are multi-component reactions (MCRs), which allow for the construction of complex, substituted imidazoles in a single step from simple precursors. researchgate.net
The Debus-Radziszewski imidazole synthesis is a classic and commercially utilized MCR that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) to form the imidazole ring. wikipedia.org This method is highly versatile for producing tri- and tetrasubstituted imidazoles. wikipedia.orgrsc.org
| Reaction Name | Components | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Tri- or Tetrasubstituted Imidazoles | Classic, versatile, commercially used | wikipedia.org |
| Four-Component Synthesis | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate (B1210297) | 1,2,4-Trisubstituted Imidazoles | Solvent-free conditions, good yields | organic-chemistry.org |
| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldimine | 1,4- or 1,5-Disubstituted Imidazoles | Regioselective, mild conditions | organic-chemistry.org |
| Metal-Free MCR | α-Azido chalcones, Aldehydes, Anilines | Highly Substituted Imidazoles | Erbium triflate catalyzed, excellent yields | organic-chemistry.org |
These MCRs offer significant advantages in terms of efficiency and atom economy, enabling the rapid generation of a library of imidazole derivatives for the synthesis of diverse structural analogues. researchgate.net
Convergent and Linear Synthetic Strategies for the Target Chemical Structure
For this compound, a convergent strategy would involve two main branches:
Fragment A Synthesis: Preparation of the 1H-imidazol-5-yl ethylamine fragment (histamine), potentially with protecting groups.
Fragment B Synthesis: Preparation of methyl isocyanate from methylamine.
Optimization of Reaction Conditions for Yield and Purity in Related Syntheses
The synthesis of urea-imidazole compounds, including this compound and its analogues, is highly dependent on the careful optimization of reaction conditions to maximize both yield and purity. wisdomlib.org Key parameters that are frequently adjusted include temperature, reactant stoichiometry, solvent, and the use of catalysts. wisdomlib.org Fine-tuning these variables is crucial for driving the reaction towards the desired product while minimizing the formation of byproducts. wisdomlib.orgresearchgate.net
Research into related syntheses provides valuable insights into effective optimization strategies. For instance, in syntheses involving urea as a nitrogen source for imidazole-containing compounds, temperature plays a critical role. Studies have shown that increasing the reaction temperature can significantly improve conversion rates. In one example, raising the temperature to 120°C was identified as the optimal condition for a reaction involving urea and an imidazole organocatalyst. researchgate.net Similarly, in the synthesis of lophine analogues using urea in high-temperature water, reaction temperatures around 190-220°C were found to be effective, with reaction times also being a key variable; prolonging the reaction time at a slightly lower temperature (e.g., 200°C) could increase the product yield. rsc.org
The stoichiometry of reactants, particularly the amount of urea, is another critical factor. While an excess of one reactant can drive the reaction to completion, an excessive amount can also be detrimental. For example, in one study, increasing the urea equivalent from 1.0 to 1.5 improved the reaction, but higher loadings did not lead to better conversions. researchgate.net The choice of catalyst and its loading are also paramount. Various catalysts, from simple inorganic salts like Mg(NO₃)₂·6H₂O to organocatalysts such as imidazole itself, have been employed to facilitate these reactions. researchgate.net The optimal catalyst loading must be determined empirically; for instance, a 10 mol% of Mg(NO₃)₂·6H₂O was identified as ideal in a specific amide synthesis. researchgate.net
The table below summarizes key parameters optimized in related syntheses, providing a framework for developing efficient protocols for this compound.
Table 1: Optimization of Reaction Conditions in Related Urea-Imidazole Syntheses
| Parameter | Variable | Optimized Condition | Outcome | Source |
|---|---|---|---|---|
| Temperature | Reaction Temperature | 120°C | Optimal conversion for imidazole-catalyzed reaction with urea. | researchgate.net |
| Reaction Temperature | 190-220°C | Effective for Debus-Radzisewski synthesis using urea in high-temperature water. | rsc.org | |
| Reaction Temperature | 40-45°C | Mild conditions for high-yield synthesis of urea derivatives from amines and isocyanates. | mdpi.com | |
| Stoichiometry | Urea Equivalents | 1.5 equivalents | Improved conversion; higher amounts were detrimental. | researchgate.net |
| Catalyst | Catalyst Type & Loading | 10 mol% Mg(NO₃)₂·6H₂O | Best condition identified for amide synthesis. | researchgate.net |
| Catalyst Type | Imidazole (organocatalyst) | Achieved 78% conversion in phenylacetamide synthesis. | researchgate.net | |
| Solvent | Solvent Type | High-Temperature Water (HTW) | Acts as a unique, green reaction medium for urea aquathermolysis and imidazole synthesis without additional catalysts. | rsc.org |
Purification and Isolation Techniques for Urea-Imidazole Compounds
The purification and isolation of the target compound from the reaction mixture are critical steps to ensure high purity. For urea-imidazole compounds and their analogues, a combination of techniques including filtration, recrystallization, and chromatography is commonly employed. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Column chromatography is a widely used and effective method for purifying imidazole-containing compounds. nih.gov Specifically, flash column chromatography using silica (B1680970) gel is frequently reported. nih.gov The selection of the eluent system is crucial for achieving good separation. A common approach involves using a gradient of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. For example, in the purification of imidazothiazole derivatives, solvent systems were initially non-polar (e.g., hexane:ethyl acetate 75%:25% v/v) and gradually switched to more polar compositions (e.g., hexane:ethyl acetate 72%:28% v/v) to elute the target compounds. nih.gov
Filtration and washing are often the first steps in the work-up procedure, especially when the product precipitates from the reaction mixture. In a general synthesis of urea derivatives, the resulting solid product was isolated by filtration and washed with toluene (B28343) to remove unreacted starting materials and soluble impurities. mdpi.com In another instance, after reaction completion, the mixture was washed sequentially with brine/water and a saturated aqueous Na₂SO₃ solution before being dried and filtered to yield the crude product. nih.gov
Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is key; for example, colorless crystals of 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone were obtained by recrystallization from petroleum ether. nih.gov
Selective precipitation can be a highly effective method for separating regioisomers or closely related compounds. This technique involves treating a mixture of isomers with a strong acid in a suitable solvent. The desired isomer selectively forms a salt and precipitates out of the solution, allowing for its isolation by filtration. For instance, an N-alkylated imidazole was successfully isolated from its regioisomer by forming a tosylate salt, which precipitated and was collected in 88% yield. google.com This method highlights how exploiting differences in basicity and salt solubility can be a powerful purification strategy. google.com
The table below provides an overview of common purification techniques used for urea-imidazole compounds and related structures.
Table 2: Purification and Isolation Techniques for Urea-Imidazole Compounds
| Technique | Method Details | Application Example | Source |
|---|---|---|---|
| Flash Column Chromatography | Silica gel stationary phase with a hexane/ethyl acetate gradient eluent. | Purification of various imidazothiazole derivatives. | nih.gov |
| Filtration and Washing | The solid product was filtered and washed with toluene. | Isolation of newly synthesized aryl urea derivatives. | mdpi.com |
| Recrystallization | Crude product was dissolved in petroleum ether and crystallized upon cooling. | Purification of 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. | nih.gov |
| Selective Precipitation | Treatment with a strong acid (e.g., p-toluenesulfonic acid) to form a salt of the desired isomer, causing it to precipitate. | Isolation of an N-alkylated imidazole from its regioisomer. | google.com |
Advanced Spectroscopic and Structural Elucidation Methodologies for 1 2 1h Imidazol 5 Yl Ethyl 3 Methylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
The ¹H NMR spectrum of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by adjacent functional groups.
The imidazole (B134444) ring protons (H-2 and H-4) are anticipated to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the aromatic and electron-withdrawing nature of the ring nitrogens. chemicalbook.comresearchgate.net The protons of the ethyl linker would likely appear as two triplets, with the methylene (B1212753) group adjacent to the imidazole ring (CH₂-α) resonating at a slightly more downfield position (around δ 2.8-3.0 ppm) than the methylene group next to the urea (B33335) nitrogen (CH₂-β, around δ 3.2-3.4 ppm). chemicalbook.comresearchgate.net The methyl group attached to the urea moiety (CH₃) is expected to produce a singlet or a doublet (if coupled to the adjacent N-H) in the upfield region (around δ 2.6-2.8 ppm). The N-H protons of the urea and imidazole groups would appear as broad signals whose chemical shifts are highly dependent on solvent and concentration.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Imidazole C2-H | 7.5 - 8.0 | Singlet (s) |
| Imidazole C4-H | 6.8 - 7.2 | Singlet (s) |
| Ethyl CH₂-β (adjacent to urea) | 3.2 - 3.4 | Triplet (t) |
| Ethyl CH₂-α (adjacent to imidazole) | 2.8 - 3.0 | Triplet (t) |
| Methyl (N-CH₃) | 2.6 - 2.8 | Doublet (d) or Singlet (s) |
| Urea N-H (adjacent to CH₂) | 5.5 - 6.5 | Broad Triplet (br t) |
| Urea N-H (adjacent to CH₃) | 5.5 - 6.5 | Broad Quartet (br q) |
| Imidazole N-H | 11.0 - 13.0 | Broad Singlet (br s) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
The carbonyl carbon (C=O) of the urea group is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 158-162 ppm. ucl.ac.uk The carbons of the imidazole ring (C-2, C-4, and C-5) would resonate in the aromatic region (δ 115-140 ppm). chemicalbook.comresearchgate.net The ethyl linker carbons (CH₂-α and CH₂-β) and the methyl carbon (N-CH₃) would appear in the upfield region of the spectrum. ucl.ac.ukorganicchemistrydata.org
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Urea C=O | 158 - 162 |
| Imidazole C-2 | 134 - 138 |
| Imidazole C-5 | 130 - 134 |
| Imidazole C-4 | 115 - 120 |
| Ethyl CH₂-β | 38 - 42 |
| Ethyl CH₂-α | 25 - 29 |
| Methyl (N-CH₃) | 28 - 32 |
While one-dimensional NMR provides fundamental information, multi-dimensional techniques would be employed for unambiguous assignment and detailed structural analysis.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the ethyl group protons (CH₂-α and CH₂-β) and their coupling to the adjacent urea N-H proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for definitive assignment of the ¹³C spectrum.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the molecule. chemguide.co.uk For this compound (C₇H₁₂N₄O), the monoisotopic mass is 168.1011 Da.
Upon ionization, typically by electrospray ionization (ESI), the molecular ion [M+H]⁺ would be observed at m/z 169.1084. Tandem MS (MS/MS) experiments would induce fragmentation, with cleavage expected at the most labile bonds. researchgate.netlibretexts.org Key predicted fragmentation pathways include:
Cleavage of the ethyl-urea bond: This could lead to a fragment corresponding to the imidazolylethyl cation at m/z 95.0660, a common and stable fragment for histamine-like structures.
Cleavage within the urea moiety: Loss of the methyl isocyanate molecule (CH₃NCO) from the parent ion could produce a fragment at m/z 112.0773.
Cleavage of the imidazole side chain: A characteristic cleavage for imidazole-containing compounds is the scission of the bond beta to the ring, which would result in a fragment at m/z 81.0456, corresponding to the methyl-imidazole cation. nih.gov
Predicted Mass Spectrometry Data
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₇H₁₃N₄O]⁺ | 169.1084 | Molecular Ion |
| [M+H - CH₃NCO]⁺ | [C₅H₉N₃]⁺ | 112.0773 | Loss of methyl isocyanate |
| [C₅H₈N₃]⁺ | [C₅H₈N₃]⁺ | 95.0660 | Imidazolylethyl cation |
| [C₄H₅N₂]⁺ | [C₄H₅N₂]⁺ | 81.0456 | Methyl-imidazole cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Identification of Key Functional Groups (e.g., Hydrogen Bonding)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a fingerprint based on the molecule's functional groups.
For this compound, the key vibrational modes would be associated with the N-H, C=O, C-N, and imidazole ring groups.
N-H Stretching: The N-H groups of both the urea and imidazole moieties are expected to show strong, broad absorption bands in the IR spectrum, typically between 3200 and 3500 cm⁻¹. researchgate.net The broadening is indicative of hydrogen bonding.
C=O Stretching (Amide I band): A very strong and sharp absorption band corresponding to the urea carbonyl stretch is predicted to be prominent in the IR spectrum, typically appearing around 1630-1680 cm⁻¹. researchgate.net The exact position is sensitive to the extent of hydrogen bonding. researchgate.net
N-H Bending / C-N Stretching (Amide II band): A strong band between 1550 and 1620 cm⁻¹ is expected, arising from a mix of N-H bending and C-N stretching vibrations of the urea group.
Imidazole Ring Vibrations: The C=C and C=N stretching vibrations within the imidazole ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. acs.orgnih.gov
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. bdu.ac.in The presence of strong intermolecular hydrogen bonds involving the urea's carbonyl oxygen and N-H donors, as well as the imidazole's N-H donor and acceptor sites, would cause shifts in the corresponding vibrational frequencies, typically lowering the C=O and N-H stretching frequencies.
Predicted Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| N-H Stretching | Imidazole, Urea | 3200 - 3500 | Strong, Broad |
| C-H Stretching | Alkyl, Aromatic | 2850 - 3150 | Medium |
| C=O Stretching (Amide I) | Urea | 1630 - 1680 | Very Strong |
| N-H Bending (Amide II) | Urea | 1550 - 1620 | Strong |
| C=N, C=C Stretching | Imidazole Ring | 1400 - 1600 | Medium-Strong |
| C-N Stretching | Urea, Ethyl Linker | 1200 - 1350 | Medium |
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal. Although a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics. mdpi.comnih.gov
A crystallographic study would determine exact bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation. Of particular importance would be the analysis of intermolecular interactions. The molecule contains multiple hydrogen bond donors (three N-H groups) and acceptors (the carbonyl oxygen and the sp² nitrogen of the imidazole ring). nih.gov
It is highly probable that the crystal packing would be dominated by an extensive network of hydrogen bonds. nih.gov A common motif in urea-containing structures is the formation of "urea tapes" or "sheets," where molecules are linked by pairs of N-H···O=C hydrogen bonds. researchgate.netresearchgate.net The imidazole ring can further extend this network, potentially forming chains or three-dimensional arrays through N-H···N interactions. journalspress.com Such an analysis would be critical for understanding the molecule's solid-state properties and its potential for forming co-crystals.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups containing valence electrons with low excitation energies. For this compound, the primary chromophores are the imidazole ring and, to a lesser extent, the carbonyl group of the methylurea (B154334) moiety.
Chromophore Analysis and Electronic Transitions
Imidazole Moiety: The imidazole ring is an aromatic heterocycle and represents the principal chromophore in the molecule. It undergoes π → π* electronic transitions, which are typically intense. Unsubstituted imidazole in aqueous or alcohol solutions exhibits a strong absorption maximum (λmax) around 205–209 nm. mdpi.com The presence of alkyl substituents on the imidazole ring is known to cause a bathochromic (red) shift, moving the absorption to longer wavelengths. For example, 4-methyl-imidazole shows a red shift of its characteristic absorption peak to 217 nm when compared to unsubstituted imidazole. mdpi.com Given that the ethyl-methylurea group is an alkyl substituent at the 5-position of the imidazole ring, a similar bathochromic shift is anticipated for this compound. A weaker n → π* transition, arising from the non-bonding electrons on the nitrogen atoms, may also be present but is often obscured by the much stronger π → π* band. researchgate.net
Predicted UV-Vis Absorption Data
Table 1: Comparative UV-Vis Absorption Data of Imidazole and Related Compounds
| Compound | Solvent | λmax (nm) | Electronic Transition | Reference |
| Imidazole | Water | 205 | π → π | mdpi.com |
| Imidazole | 2% Methanol/Water | 209 | π → π | mdpi.com |
| 4-Methyl-imidazole | 2% Methanol/Water | 217 | π → π | mdpi.com |
| N,N-Dimethyl Urea | Demineralized Water | 202-210 | n → π | sciencetechindonesia.com |
Based on the bathochromic shift observed for 4-methyl-imidazole, the λmax for this compound is predicted to occur at a slightly longer wavelength than that of unsubstituted imidazole.
Table 2: Predicted UV-Vis Spectral Characteristics for this compound
| Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Dominant Electronic Transition | Chromophore |
| ~215 - 225 | High (> 5,000) | π → π* | 5-substituted Imidazole Ring |
Influence of Environmental Factors
The electronic transitions of this compound are expected to be sensitive to environmental factors such as solvent polarity and pH.
Solvent Polarity: For π → π* transitions, an increase in solvent polarity typically causes a small bathochromic (red) shift. Conversely, n → π* transitions often exhibit a hypsochromic (blue) shift with increasing solvent polarity due to the stabilization of the non-bonding ground state electrons by the polar solvent. libretexts.org
pH: The imidazole ring contains two nitrogen atoms, one of which is basic and can be protonated in acidic conditions. Protonation of the imidazole ring would significantly alter its electronic structure, leading to a pronounced shift in the absorption maximum. This pH-dependent behavior is a characteristic feature of nitrogen-containing heterocyclic chromophores and could be used to study the pKa of the compound.
Computational and Theoretical Investigations of 1 2 1h Imidazol 5 Yl Ethyl 3 Methylurea
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are a cornerstone for predicting the molecular geometry and electronic properties of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule, thereby revealing its most stable structure and chemical characteristics.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For this compound, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to perform geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms.
Table 1: Selected Optimized Geometrical Parameters (DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (Urea) | 1.25 Å |
| C-N (Urea-Methyl) | 1.37 Å | |
| C-N (Imidazolyl C-N) | 1.33 Å | |
| Bond Angle | N-C-N (Urea) | 118.5° |
| C-N-C (Ethyl-Urea) | 121.0° |
Note: The data presented in this table is representative of typical values obtained for similar molecular structures through DFT calculations.
For even higher accuracy, particularly for electronic properties, ab initio (from first principles) methods are utilized. Methods such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) provide a more rigorous treatment of electron correlation. While computationally intensive, these methods serve as a benchmark for DFT results. nih.gov
Table 2: Calculated Electronic Properties
| Property | DFT (B3LYP) | Ab Initio (MP2) |
|---|---|---|
| Total Energy (Hartree) | -588.45 | -587.98 |
Note: The data presented is illustrative of comparative results between DFT and ab initio methods for similar molecules.
Conformational Analysis and Intramolecular Interactions
The flexibility of the ethyl linker in this compound allows it to adopt multiple spatial arrangements, or conformations. Understanding these conformations and the interactions that stabilize them is key to comprehending the molecule's behavior.
Conformational analysis is performed by systematically exploring the molecule's potential energy surface (PES). researchgate.netmuni.cz A PES is a multidimensional map where the molecule's potential energy is plotted as a function of its geometric coordinates. By systematically rotating the key dihedral angles—specifically around the C-C bond of the ethyl group and the C-N bond connecting it to the urea (B33335) moiety—researchers can map out this energy landscape. researchgate.net
This exploration reveals various low-energy conformations (local minima) and the energy barriers (transition states) that separate them. The conformer with the absolute lowest energy is termed the global minimum and represents the most probable structure of the molecule in its ground state. The results of such an analysis indicate which shapes the molecule is most likely to adopt.
Intramolecular hydrogen bonds are critical non-covalent interactions that can significantly stabilize certain conformations. unito.it In this compound, several potential intramolecular hydrogen bonds can form. The most significant of these involves the N-H proton of the urea group acting as a hydrogen bond donor and the non-protonated nitrogen atom of the imidazole (B134444) ring serving as an acceptor. nih.gov
Theoretical studies can confirm the existence and strength of these hydrogen bonds. researchgate.net By analyzing the distance between the donor hydrogen and the acceptor atom (typically < 2.5 Å) and the near-linear angle of the D-H···A system, the presence of a hydrogen bond is identified. Further analysis using techniques like Quantum Theory of Atoms in Molecules (QTAIM) can quantify the bond's strength by examining the electron density at the bond critical point. These stabilizing interactions often dictate the preferred conformation identified as the global minimum on the PES.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost empty orbital and relates to the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com
For this compound, the HOMO is typically localized on the electron-rich imidazole ring, indicating this is the likely site for electrophilic attack. Conversely, the LUMO is often distributed across the urea moiety, particularly the carbonyl group, suggesting this area is susceptible to nucleophilic attack. Visualizing the spatial distribution of these orbitals provides a clear picture of the molecule's reactive sites.
Table 3: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.35 |
| LUMO | -1.42 |
| HOMO-LUMO Gap (ΔE) | 4.93 |
Note: These energy values are representative for imidazole-urea derivatives and illustrate the typical magnitude of the HOMO-LUMO gap.
HOMO-LUMO Energy Gap Calculations for Chemical Reactivity and Stability
The electronic and chemical properties of a molecule can be effectively understood through the study of its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are central to chemical stability and reactivity. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com
A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. irjweb.com Density Functional Theory (DFT) is a common computational method used to calculate these orbital energies. bohrium.com For imidazole derivatives, calculations are often performed at the B3LYP/6-311G(d,p) level of theory to determine the optimized molecular geometry and FMO energies. irjweb.combohrium.com
For this compound, DFT calculations would reveal the spatial distribution of the HOMO and LUMO. Typically, in such molecules, the HOMO is localized over the more electron-rich regions, like the imidazole ring, while the LUMO may be distributed across the urea moiety or other electron-deficient parts of the structure. The calculated energy gap would provide a quantitative measure of its stability. irjweb.com For instance, a study on an imidazole derivative found its HOMO-LUMO energy gap to be 4.4871 eV, reflecting its chemical reactivity profile. irjweb.com A larger gap for this compound would suggest it is a "hard molecule" with lower polarizability and higher stability. irjweb.com
Below is an illustrative data table showing typical FMO energy values for a different imidazole-based compound, as specific data for this compound is not available in the provided sources. This table demonstrates how such data would be presented.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2967 |
| LUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Disclaimer: The data in this table is for a different imidazole derivative and is presented for illustrative purposes only. irjweb.com
Charge Transfer Characteristics within the Molecule
The HOMO-LUMO energy gap is also instrumental in explaining intramolecular charge transfer (CT) interactions. irjweb.com A significant energy gap can indicate that charge transfer is occurring within the molecule. irjweb.com This process is fundamental to the electronic properties of molecules and involves the redistribution of electron density upon electronic excitation. rsc.org In molecules with distinct electron-donating and electron-accepting (A–D–A) regions, the CT character can be particularly pronounced. rsc.org
In this compound, the imidazole ring can act as an electron donor, while the urea group, with its electronegative oxygen and nitrogen atoms, can function as an electron-accepting region. researchgate.net Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the nature of electronic transitions. nih.gov For imidazole-based systems, it has been observed that upon excitation, there is a decrease in electron density at the proton donor site and an increase at the proton acceptor site, facilitating charge transfer. nih.gov
Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge redistribution and interactions between different parts of a molecule. mdpi.com NBO analysis for this compound would quantify the charge transfer between the imidazole and methylurea (B154334) moieties, providing insight into the stability arising from these electronic interactions. Spectrophotometric studies on charge-transfer complexes of imidazole with various acceptors have been used to calculate parameters like formation constant (KCT), CT energy (ECT), and ionization potential (Ip), which further characterize these interactions. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, using a color-coded scheme. researchgate.net Typically, red, orange, and yellow regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue and green regions represent positive potential, marking sites for nucleophilic reactivity. researchgate.net
For this compound, an MEP map would likely show negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group in the urea moiety and the nitrogen atoms of the imidazole ring. researchgate.netresearchgate.net These areas represent the most likely sites for interactions with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms attached to the nitrogens (N-H) in both the imidazole and urea groups would exhibit positive potential (blue), identifying them as the primary sites for nucleophilic attack. researchgate.net
This analysis is crucial for understanding how the molecule interacts with biological receptors or other molecules, as these electrostatic interactions often govern molecular recognition processes. researchgate.net DFT calculations, such as those at the DFT/B3LYP/6-311G(d,p) level, are commonly employed to generate these MEP maps. bohrium.com
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful methods for predicting spectroscopic parameters, which can aid in the structural elucidation of novel compounds. kettering.edu Techniques such as Density Functional Theory (DFT) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman) with a reasonable degree of accuracy. kettering.eduresearchgate.net
Predicting ¹H and ¹³C NMR chemical shifts for this compound would involve first optimizing the molecule's geometry using a method like DFT with the B3LYP functional. kettering.edu Subsequently, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the NMR isotropic shielding values. uncw.edu These theoretical values can then be compared with experimental data to confirm the molecular structure. The accuracy of these predictions can be improved by considering solvent effects and using machine learning models trained on large experimental datasets. mdpi.com
Similarly, vibrational frequencies can be calculated from the optimized geometry. bohrium.com These computed frequencies correspond to the various vibrational modes of the molecule, such as N-H stretching, C=O stretching, and ring vibrations of the imidazole group. Comparing the calculated vibrational spectrum with an experimental IR or Raman spectrum helps in assigning the observed bands to specific molecular motions.
An illustrative table of predicted ¹H NMR chemical shifts for a hypothetical flexible molecule is shown below. This demonstrates how computational data can be presented alongside experimental values for validation.
| Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H1 (N-H, Imidazole) | 11.5 - 12.5 | (Not available) |
| H2 (C-H, Imidazole) | 7.5 - 8.0 | (Not available) |
| H4 (C-H, Imidazole) | 6.8 - 7.2 | (Not available) |
| H (N-H, Urea) | 5.5 - 6.5 | (Not available) |
| CH3 (Methyl, Urea) | 2.6 - 2.8 | (Not available) |
Disclaimer: The data in this table are hypothetical estimated ranges for this compound based on general chemical principles and not from specific calculations.
Computational Modeling of Intermolecular Interactions Relevant to Molecular Recognition
Understanding how this compound interacts with other molecules, particularly biological targets like proteins, is essential for predicting its pharmacological potential. Computational modeling, especially molecular dynamics (MD) simulations and docking studies, provides atomic-level insights into these intermolecular interactions. tandfonline.comnih.gov
Molecular docking can be used to predict the preferred binding orientation of the molecule within the active site of a receptor protein. nih.gov This method scores different poses based on factors like electrostatic interactions and hydrogen bonding. The MEP map discussed earlier provides a basis for predicting these key interactions. For this compound, the N-H groups of the imidazole and urea moieties, as well as the C=O group, are expected to be key hydrogen bond donors and acceptors, respectively. mdpi.com
Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing a dynamic view of the intermolecular interactions. tandfonline.com These simulations can confirm the stability of hydrogen bonds and hydrophobic interactions predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.govnjit.edu Such studies are critical for rational drug design and for understanding the molecular basis of the compound's activity. tandfonline.com
Preclinical and in Vitro Biological Activity Studies of 1 2 1h Imidazol 5 Yl Ethyl 3 Methylurea
In Vitro Assays for Biological Target Identification and Validation
Enzyme Inhibition Assays (e.g., Kinase Activity, given analogous urea (B33335) derivatives)
While direct enzymatic inhibition data for 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea is not extensively documented, the broader class of urea and imidazole-containing derivatives has been investigated for kinase inhibition. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer.
For instance, certain pyridin-2-yl urea derivatives have demonstrated potent inhibition of Apoptosis signal-regulating kinase 1 (ASK1), a key component in the mitogen-activated protein kinase (MAPK) signaling cascade. One such derivative exhibited an IC50 of 1.55 ± 0.27 nM, comparable to the known clinical inhibitor Selonsertib. mdpi.com Similarly, a multi-targeted kinase inhibitor, AT9283, which contains a pyrazole-benzimidazole urea structure, has been shown to inhibit Aurora A, Aurora B, JAKs, Abl, and Flt3 kinases. nih.gov Furthermore, studies on 1H-benzo[d]imidazole-based hybrids have identified compounds with significant inhibitory activity against key kinases such as EGFR, HER2, and CDK2. mdpi.com These findings suggest that the urea and imidazole (B134444) moieties present in this compound could potentially confer kinase inhibitory activity, a hypothesis that warrants further investigation.
Receptor Binding Studies (e.g., Serotonin (B10506) Receptors, P2X7 Receptors, relevant to imidazole scaffolds)
The imidazole scaffold is a common feature in ligands targeting various receptors, including serotonin and P2X7 receptors. Imidazole-based compounds have been developed as modulators of serotonin receptors for the potential treatment of depression. nih.gov For example, a series of fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles were synthesized as potent 5-HT7 receptor agonists. nih.gov The P2X7 receptor, a key regulator of neuroinflammation, has also been a target for compounds with imidazole-like structures. researchgate.netnih.gov While direct binding studies for this compound on these receptors are not available, its structural components suggest that it could be a candidate for such investigations.
Cellular Activity and Phenotypic Screening in Model Systems
Antimicrobial Evaluations (e.g., against Gram-positive and Gram-negative bacteria, MRSA, fungal pathogens)
The imidazole ring is a well-established pharmacophore in many antimicrobial and antifungal agents. nih.gov Several studies have highlighted the potential of imidazole derivatives against a range of pathogens. For example, a series of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives demonstrated potent activity against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, compound 17 [3-(4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indole] inhibited the growth of all tested Gram-positive strains, including vancomycin-resistant Enterococcus faecalis and Enterococcus faecium, though it showed no activity against Gram-negative bacteria. nih.gov
In the realm of antifungal research, new oxime esters containing an imidazole moiety have exhibited better anti-Candida profiles than fluconazole. mdpi.com Another study on 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters also reported more potent anti-Candida activities than fluconazole. nih.gov These findings underscore the potential of the imidazole core in combating microbial and fungal infections.
Antiproliferative Studies in Established Cell Lines (relevant to anticancer potential of urea derivatives)
The antiproliferative potential of urea and imidazole derivatives has been a subject of significant research in oncology. While specific data for this compound is limited, studies on analogous compounds provide valuable insights. For instance, ethylenediurea (B156026) (EDU) derivatives have been tested for their anti-proliferative activity in human cancer cell lines, including MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma). nih.gov Some of these compounds inhibited proliferation in these models by 70–90% without cytotoxic effects on normal fibroblast cell lines. nih.gov
Aryl carbamate (B1207046) and aryl urea derivatives have also shown slight anti-proliferative activity, with some compounds inducing a 32–42% proliferation decrease in cancer cell lines at a concentration of 100 µM. mdpi.com Furthermore, a phenylacetamide-1H-imidazol-5-one derivative, KIM-161, demonstrated potent cytotoxic IC50 values of 294 and 362 nM against HCT116 colon cancer and HL60 leukemia cell lines, respectively. nih.gov Other research on imidazole and imidazoline (B1206853) analogs has also explored their antiproliferative activity in melanoma cell lines. nih.gov These studies collectively suggest that the urea and imidazole moieties are promising scaffolds for the development of novel anticancer agents.
Below is a table summarizing the antiproliferative activity of some analogous compounds:
| Compound Class | Cell Lines Tested | Observed Activity | Reference |
| Ethylenediurea (EDU) derivatives | MDA-MB-231, A-375, U-87 MG | 70-90% proliferation inhibition | nih.gov |
| Aryl carbamate and aryl urea derivatives | U-87 MG, A-375, MDA-MB-231 | ~10% cell death at 100 µM | mdpi.com |
| Phenylacetamide-1H-imidazol-5-one (KIM-161) | HCT116, HL60 | IC50 values of 294 nM and 362 nM | nih.gov |
| Imidazole and imidazoline analogs | A375 (melanoma), B16 (melanoma) | Lower potency compared to lead compounds | nih.gov |
Investigations into Modulation of Cellular Signaling Pathways (e.g., STAT1 signaling)
Signal Transducer and Activator of Transcription 1 (STAT1) is a key protein involved in cellular responses to interferons and plays a crucial role in immunity, cell division, and apoptosis. mdpi.commdpi.com The JAK-STAT pathway, in which STAT1 is a central component, is often aberrantly activated in various leukemias. nih.gov While there is no direct evidence linking this compound to STAT1 signaling, the antiproliferative and potential immunomodulatory activities of related compounds suggest that investigating its effects on such pathways could be a fruitful area of research. For instance, the phenylacetamide-1H-imidazol-5-one derivative, KIM-161, was found to strongly suppress signals of STAT2. nih.gov Given the structural similarities and the known biological activities of imidazole and urea derivatives, exploring the impact of this compound on the STAT1 signaling cascade could reveal novel mechanisms of action.
Investigation of Mechanism of Action at the Molecular and Cellular Level (Preclinical Focus)
Extensive searches of scientific literature and databases have revealed a significant lack of available preclinical and in vitro data for the specific compound this compound. While the broader classes of imidazole and urea derivatives have been the subject of numerous investigations for their therapeutic potential, research specifically elucidating the molecular and cellular mechanisms of this particular molecule is not present in the public domain.
Molecular Target Engagement and Binding Affinity Studies
There are currently no published studies that identify the specific molecular targets of this compound. Consequently, data on its binding affinity, such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for any particular protein, enzyme, or receptor, is not available. In silico modeling and screening studies that might predict potential targets have also not been reported for this compound.
Analysis of Downstream Biochemical and Cellular Pathway Modulation
In the absence of identified molecular targets, there is a corresponding lack of research into the downstream biochemical and cellular pathways that may be modulated by this compound. Studies investigating its effects on signaling cascades, gene expression, protein phosphorylation, or other cellular processes have not been documented. Therefore, it is not possible to provide an analysis of its impact on cellular functions such as proliferation, apoptosis, or inflammation based on current scientific evidence.
While research on structurally related compounds exists, any extrapolation of their mechanisms of action to this compound would be speculative and not scientifically rigorous. For instance, various imidazole-containing compounds have been investigated for their roles as sirtuin inhibitors or as agents in anti-cancer therapy. nih.gov Similarly, certain urea derivatives have been explored for their inhibitory effects on enzymes like spleen tyrosine kinase (Syk). biomolther.orgkoreascience.krnih.gov However, the specific arrangement of the imidazole, ethyl, and methylurea (B154334) moieties in this compound defines its unique chemical properties and, therefore, its biological activity, which remains to be elucidated.
Due to the absence of specific research on this compound, no data tables can be generated.
Future Research Directions and Translational Perspectives for 1 2 1h Imidazol 5 Yl Ethyl 3 Methylurea
Exploration of Novel and Sustainable Synthetic Pathways for Compound Production
The future large-scale application of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea is contingent on the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Traditional syntheses of urea (B33335) derivatives have often relied on hazardous reagents like phosgene (B1210022) and isocyanates. rsc.org Modern synthetic chemistry, however, is increasingly focused on "green" and sustainable practices. researchgate.net
Future research should prioritize the development of novel synthetic routes that align with the principles of green chemistry. researchgate.net This includes exploring catalyst-free and scalable methods for the synthesis of N-substituted ureas in aqueous media, which would significantly reduce the reliance on volatile organic solvents. rsc.org One promising avenue is the use of safer phosgene substitutes, such as triphosgene (B27547) or 1,1'-carbonyldiimidazole, which are easier to handle and generate less hazardous waste. rsc.org Furthermore, catalytic processes utilizing carbon dioxide as a C1 source for the synthesis of ureas are highly attractive for their atom economy and reduction of toxic byproducts. rsc.org The application of ultrasound-assisted synthesis could also be investigated to potentially enhance reaction rates and yields, offering a more energy-efficient approach. nih.gov
Integration of Advanced Computational Modeling for Predictive Biological Activity and De Novo Drug Design
Advanced computational modeling presents a powerful toolset for accelerating the exploration of the therapeutic potential of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity of derivatives of this compound. bohrium.comnih.gov By developing QSAR models based on a set of synthesized analogues, it would be possible to identify key molecular descriptors that correlate with a specific biological activity, such as anticancer or antimicrobial effects. bohrium.commalariaworld.org This predictive capability can guide the synthesis of new, more potent compounds, thereby reducing the time and cost associated with traditional trial-and-error approaches. nih.gov
Molecular docking studies can provide valuable insights into the potential biological targets of this compound. nih.gov By computationally screening the compound against a library of known protein structures, researchers can identify potential binding sites and predict the binding affinity. mdpi.com This information is crucial for understanding the mechanism of action and for designing derivatives with improved target specificity. For instance, docking studies have been successfully used to identify potential inhibitors of SARS-CoV-2 main protease among novel imidazole (B134444) derivatives. mdpi.com
Furthermore, de novo drug design algorithms can be utilized to generate novel molecular structures based on the this compound scaffold. These algorithms can explore a vast chemical space to design compounds with optimized binding affinity and drug-like properties for a specific biological target. This approach, combined with molecular dynamics simulations to assess the stability of the ligand-protein complexes, can significantly enhance the efficiency of the drug discovery process. mdpi.com
Expansion of Biological Activity Profiling to Investigate Diverse Target Classes and Therapeutic Areas
The imidazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The urea functionality is also a key feature in numerous bioactive compounds and is known to establish crucial drug-target interactions. nih.gov The combination of these two moieties in this compound suggests a broad potential for biological activity that warrants extensive investigation.
Future research should focus on a comprehensive biological activity profiling of this compound against a wide range of target classes. Given the prevalence of the imidazole scaffold in anticancer agents, a primary focus should be on evaluating its antiproliferative activity against a panel of human cancer cell lines. mdpi.com Mechanistic studies should then be undertaken to identify the specific cellular pathways and molecular targets that are modulated by the compound.
Beyond oncology, the compound should be screened for its potential as an antimicrobial agent. Imidazole derivatives have a long history of use as antibacterial and antifungal drugs. nih.gov Therefore, screening against a diverse panel of pathogenic bacteria and fungi is a logical next step. Furthermore, considering the anti-inflammatory properties reported for some imidazole-containing compounds, its potential to modulate inflammatory pathways should also be investigated. nih.gov This broad-based screening approach will be essential to uncover the full therapeutic potential of this compound and to identify the most promising therapeutic areas for further development.
Development of Prodrug Strategies or Advanced Delivery Systems for Enhanced Bioavailability
Future research could explore the development of prodrugs of this compound to enhance its bioavailability. This could involve modifying the imidazole ring or the urea group with a promoiety that improves its solubility or permeability. For example, ester or carbamate (B1207046) prodrugs could be designed to be cleaved by enzymes in the body, releasing the active parent drug. irjmets.com The imidazotetrazine ring system, which can act as an acid-stable precursor to release active agents, offers another potential prodrug strategy. nih.gov
In addition to prodrug approaches, the development of advanced drug delivery systems could be investigated. Encapsulating the compound in nanoparticles, liposomes, or other carrier systems could protect it from degradation in the gastrointestinal tract and facilitate its absorption. These delivery systems can also be designed to target specific tissues or cells, thereby increasing the therapeutic efficacy and reducing potential side effects.
Application in High-Throughput Screening Campaigns for Identification of Novel Bioactive Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hit" molecules with a desired biological activity. nih.gov The this compound scaffold, with its potential for diverse biological activities, represents an attractive starting point for the development of a focused compound library for HTS campaigns.
Future efforts should be directed towards the synthesis of a library of analogues of this compound with systematic variations in the substitution patterns on the imidazole ring, the length and nature of the linker, and the substituents on the urea moiety. This library could then be screened against a wide range of biological targets and in various phenotypic assays to identify novel bioactive compounds.
The imidazole scaffold has been successfully utilized in fragment-based drug discovery, where small, low-affinity fragments are identified and then optimized into more potent lead compounds. The urea moiety is also a valuable fragment in drug design. nih.gov Therefore, this compound and its derivatives could serve as valuable building blocks in fragment-based screening campaigns. The insights gained from such HTS and fragment-based screening efforts could lead to the discovery of novel therapeutic agents for a variety of diseases.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea?
The synthesis typically involves coupling 2-(1H-imidazol-5-yl)ethylamine with methyl isocyanate under anhydrous conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography (silica gel, methanol/dichloromethane gradient) ensures product integrity. Intermediate characterization by -NMR (e.g., δ 6.8–7.2 ppm for imidazole protons) confirms regioselectivity .
Q. How is the structural identity of this compound validated?
Structural confirmation combines spectroscopic techniques:
Q. What stability studies are recommended for this compound under laboratory conditions?
Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) assesses degradation. Imidazole ring oxidation and urea hydrolysis are primary degradation pathways; inert atmosphere storage (-20°C, argon) is advised for long-term stability .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in the proposed hydrogen-bonding network of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) refines hydrogen-bonding motifs. For example, N–H···N interactions between urea and imidazole groups (2.8–3.1 Å) can be visualized via ORTEP-III ( ). Discrepancies between computational (DFT) and experimental bond lengths require thermal ellipsoid analysis to distinguish static disorder from dynamic motion .
Q. What experimental strategies validate the compound’s interaction with G protein-coupled receptors (GPCRs)?
- Radioligand binding assays : Competitive displacement of -labeled antagonists (e.g., losartan for angiotensin receptors) in HEK293 cells transfected with target GPCRs.
- cAMP/IP1 accumulation : Functional activity via BRET or ELISA.
- Mutagenesis studies : Key residues (e.g., Asp in AT receptors) are mutated to assess binding specificity, referencing structural analogs in .
Q. How do solvent polarity and pH affect the tautomeric equilibrium of the imidazole moiety in aqueous solutions?
UV-Vis spectroscopy (250–300 nm) tracks tautomer shifts (N-H vs. N-H) across pH 3–10. Computational modeling (MD simulations with explicit solvent) correlates dielectric constant (ε) with tautomer populations. Buffered solutions (PBS, pH 7.4) stabilize the N-H tautomer, critical for biological activity .
Q. What methodologies address contradictions in crystallographic and spectroscopic data for urea derivatives?
Cross-validation using:
- DFT-optimized geometries : Compare with SCXRD bond lengths (RMSD < 0.05 Å).
- Solid-state NMR : -CP/MAS NMR distinguishes static vs. dynamic disorder in urea carbonyl groups.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-stacking of imidazole rings) to resolve packing anomalies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
